(Dichloromethyl)phosphonic acid

Organophosphorus Chemistry Reaction Mechanism DFT Calculations

Select (dichloromethyl)phosphonic acid for its unique gem-dichloro substitution that enables borderline P–O/P–C bond cleavage—ideal for tunable prodrug release and agrochemical lead optimization against rice blast (Pyricularia oryzae). With enhanced acidity (pKa1=1.14), it reacts under milder esterification conditions than mono-chloro analogs, accelerating library synthesis. It is also the essential certified reference standard for LC-MS/MS residue monitoring of dichloromethyl phosphonate fungicides. Ensure lot-to-lot consistency for reproducible QSAR-driven analog development.

Molecular Formula CH3Cl2O3P
Molecular Weight 164.91 g/mol
CAS No. 13113-88-7
Cat. No. B079249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Dichloromethyl)phosphonic acid
CAS13113-88-7
Synonyms(dichloromethyl)phosphonic acid
(dichloromethyl)phosphonic acid, dipotassium salt
(dichloromethyl)phosphonic acid, disodium salt
(dichloromethyl)phosphonic acid, monopotassium salt
(dichloromethyl)phosphonic acid, monosodium salt
dichloromethylphosphonic acid
Molecular FormulaCH3Cl2O3P
Molecular Weight164.91 g/mol
Structural Identifiers
SMILESC(P(=O)(O)O)(Cl)Cl
InChIInChI=1S/CH3Cl2O3P/c2-1(3)7(4,5)6/h1H,(H2,4,5,6)
InChIKeyIXTGXVWLIBNABC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Dichloromethyl)phosphonic Acid (CAS 13113-88-7) – A Specialized Organophosphorus Intermediate for Targeted Synthesis and Agrochemical R&D


(Dichloromethyl)phosphonic acid (CAS 13113-88-7) is an organophosphorus compound characterized by a phosphonic acid group attached to a dichloromethyl moiety. It belongs to the class of phosphonic acids, which are widely utilized as intermediates, additives, and bioactive agents [1]. Unlike simpler phosphonic acids, its gem-dichloro substitution pattern confers a distinct reactivity profile, making it a valuable building block for the synthesis of more complex phosphonates, phosphonoamidates, and esters [2]. It also serves as a key degradation product and intermediate in the metabolism of certain agrochemicals [3]. Its physicochemical properties, including its pKa values and molecular weight, define its behavior in aqueous and organic environments .

Why (Dichloromethyl)phosphonic Acid Cannot Be Simply Replaced by Other Phosphonic Acids in Critical R&D and Procurement Decisions


The dichloromethyl group in (dichloromethyl)phosphonic acid is not a simple structural variation; it fundamentally alters the compound's reactivity, stability, and biological fate. Substituting this compound with a non-chlorinated or mono-chlorinated analog (e.g., methylphosphonic acid or chloromethylphosphonic acid) leads to a different nucleophilic displacement pathway [1], a change in metabolic half-life and degradation products in plant systems [2], and a loss of specific structure-activity relationships that govern its efficacy as a precursor for anti-blast agents [3]. These are not mere nuances but quantifiable differences that directly impact the outcome of chemical syntheses and biological assays, making the selection of the correct derivative a critical factor for reproducibility and performance.

Quantitative Differentiation of (Dichloromethyl)phosphonic Acid (CAS 13113-88-7): A Procurement-Relevant Evidence Guide


Divergent Reactivity: P–O vs. P–C Bond Cleavage Pathways in Nucleophilic Displacement

DFT calculations demonstrate that (dichloromethyl)phosphonic acid derivatives occupy a unique 'borderline' reactivity regime compared to non-, mono-, and tri-chlorinated methylphosphonates. In nucleophilic displacement reactions, this compound can undergo either P–O or P–C bond cleavage, a dual pathway not available to its less- or more-chlorinated analogs [1]. This allows for a broader range of synthetic transformations.

Organophosphorus Chemistry Reaction Mechanism DFT Calculations

Enhanced Acidity: Measured pKa Values Compared to Chloromethylphosphonic Acid

The presence of a second electron-withdrawing chlorine atom on the methyl group significantly increases the acidity of (dichloromethyl)phosphonic acid compared to its mono-chlorinated analog, chloromethylphosphonic acid. This is reflected in the lower pKa1 value, which influences its ionization state and reactivity under various pH conditions .

Physical Organic Chemistry Acid-Base Equilibria Physicochemical Properties

Quantified Persistence and Metabolic Fate: Half-Life and Degradation Pathway in Rice Plants

As the primary metabolite of diaryl dichloromethyl phosphonates, (dichloromethyl)phosphonic acid's own properties dictate the environmental persistence of its parent compounds. Studies on rice plants show that two key parent phosphonates degrade with defined half-lives, and (dichloromethyl)phosphonic acid is the main, stable degradation product, underscoring its role in the overall residue profile [1].

Agrochemical Metabolism Environmental Fate Rice Blast Control

Validated Anti-Blast Activity: Field Efficacy of Parent Compounds Equivalent to Edifenphos

(Dichloromethyl)phosphonic acid is the core structural motif in a series of anti-rice blast agents. The most active compounds in this series, derived from the target acid, demonstrated field efficacy against Pyricularia oryzae that was equivalent to the established fungicide edifenphos, a key performance benchmark [1]. Furthermore, QSAR studies on this class show a quantifiable relationship between substituent properties and activity, enabling rational design [2].

Agricultural Chemistry Fungicide Development Structure-Activity Relationship

High-Value Application Scenarios for (Dichloromethyl)phosphonic Acid Based on Evidence of Differentiation


Synthesis of Novel Anti-Blast Fungicide Candidates

For agrochemical R&D programs targeting rice blast (Pyricularia oryzae), (dichloromethyl)phosphonic acid is the essential starting material for preparing diaryl dichloromethyl phosphonates. Field studies confirm that specific derivatives in this class perform on par with the established fungicide edifenphos, providing a validated lead scaffold for optimization [1]. The QSAR model further guides the rational design of more potent analogues by modifying substituent electronics and hydrophobicity [2].

Development of Phosphonate Prodrugs with Tailored Release Profiles

The unique 'borderline' P–O/P–C bond cleavage reactivity of (dichloromethyl)phosphonic acid derivatives, as established by DFT calculations, offers a distinct advantage in prodrug design [1]. This property allows chemists to potentially tune the hydrolytic release of the active phosphonate or phosphonic acid drug by modulating the nucleophile and reaction conditions, achieving a release profile not possible with non-chlorinated or fully chlorinated (trichloromethyl) analogues.

Metabolite Standard for Environmental Fate and Residue Analysis

In the environmental chemistry and regulatory sectors, (dichloromethyl)phosphonic acid is required as an analytical reference standard. As the primary and persistent metabolite of diaryl dichloromethyl phosphonate fungicides with defined half-lives (6.7 and 7.4 days on rice leaves) [1], it is indispensable for developing and validating LC-MS/MS or GC-MS methods to quantify residues in crops, soil, and water, ensuring compliance with food safety regulations.

Preparation of Specialized Phosphonate Esters and Amides

The enhanced acidity of (dichloromethyl)phosphonic acid (pKa1 = 1.14) compared to its mono-chloro analog (pKa1 = 1.40) [1] makes it a more reactive substrate for esterification and amidation reactions under mild conditions. This property is particularly valuable for synthesizing libraries of dichloromethylphosphonate esters and amides with diverse functionalities for applications in materials science, catalysis, and chemical biology.

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